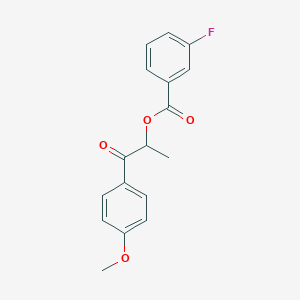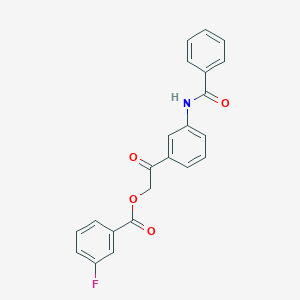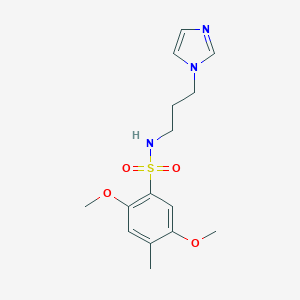
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Mechanism of Action
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 selectively inhibits PDE type IV, which is primarily expressed in immune cells, such as T cells, B cells, and macrophages. By inhibiting PDE type IV, this compound 20-1724 increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various cellular responses, such as bronchodilation, anti-inflammatory effects, and improved cognitive function.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have several biochemical and physiological effects, including:
- Bronchodilation: this compound 20-1724 relaxes the smooth muscles in the airways, leading to improved airflow and reduced airway resistance. This effect is mediated by increased cAMP levels and activation of PKA.
- Anti-inflammatory effects: this compound 20-1724 reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), in immune cells. This effect is mediated by inhibition of nuclear factor-κB (NF-κB) and other transcription factors.
- Improved cognitive function: this compound 20-1724 enhances synaptic plasticity and memory formation in the brain. This effect is mediated by increased cAMP levels and activation of PKA and other signaling pathways.
Advantages and Limitations for Lab Experiments
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has several advantages and limitations for lab experiments, including:
- Advantages: this compound 20-1724 is a well-characterized and selective inhibitor of PDE type IV, with established pharmacokinetic and pharmacodynamic properties. It has been extensively studied in various animal models and human studies, and its effects are well-documented.
- Limitations: this compound 20-1724 has relatively low solubility in water and some organic solvents, which may limit its use in certain experimental settings. In addition, its effects may vary depending on the cell type, species, and disease model used.
Future Directions
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has several potential future directions for research, including:
- Development of novel PDE type IV inhibitors with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility, selectivity, and potency.
- Investigation of the role of PDE type IV in various diseases, such as cancer, autoimmune disorders, and infectious diseases.
- Exploration of the potential use of this compound 20-1724 and other PDE type IV inhibitors in combination with other drugs or therapies, such as immunotherapy, chemotherapy, and gene therapy.
- Development of new animal models and experimental systems to better understand the mechanisms of action and physiological effects of this compound 20-1724 and other PDE type IV inhibitors.
Synthesis Methods
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 involves several steps, starting from 2,5-dimethoxybenzenesulfonyl chloride and 1H-imidazole-1-propylamine. The reaction proceeds through a series of intermediate compounds, including the key intermediate 3-(1H-imidazol-1-yl)propyl 2,5-dimethoxybenzenesulfonate. The final product is obtained by deprotection of the sulfonate group using sodium methoxide in methanol. The yield of this compound 20-1724 is typically around 50%, and the purity can be further improved by recrystallization.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, such as asthma, COPD, and inflammatory disorders. It has been shown to have bronchodilator and anti-inflammatory effects in animal models and human studies. In addition, this compound 20-1724 has been investigated for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models and human studies.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNDGJODKTKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
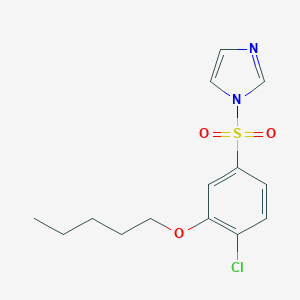


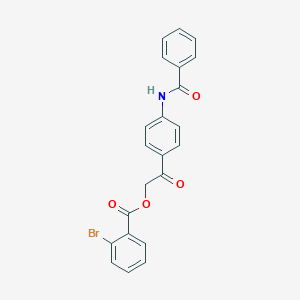

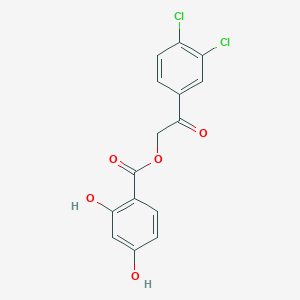
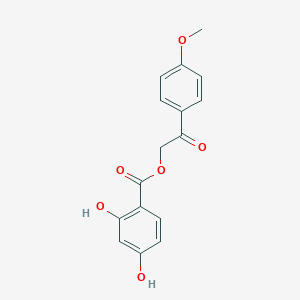



![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)
